![molecular formula C22H25N3O3S B1222503 (E)-3-(4-methoxyphenyl)-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]prop-2-enamide](/img/structure/B1222503.png)
(E)-3-(4-methoxyphenyl)-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]prop-2-enamide
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Overview
Description
3-(4-methoxyphenyl)-N-[[4-(2-methoxyphenyl)-1-piperazinyl]-sulfanylidenemethyl]-2-propenamide is a member of piperazines.
Scientific Research Applications
PET Dopamine D3 Receptor Radioligands
Carbon-11-labeled carboxamide derivatives, including variations of the (E)-3-(4-methoxyphenyl)-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]prop-2-enamide structure, have been synthesized as potential PET radioligands for imaging dopamine D3 receptors. These compounds, prepared via O-[(11)C]methylation, showed radiochemical yields of 50-65% and specific activities of 111-148GBq/micromol, suggesting their potential use in neuroimaging applications (Gao et al., 2008).
Tocolytic Activity
The compound 3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)-propyl-2-isopropylcarboxamide (BPC), a variant of the (E)-3-(4-methoxyphenyl) structure, exhibited significant inhibition of uterine smooth muscle contractions in non-pregnant rats. This suggests its potential tocolytic activity, which may be mediated through muscarinic receptors (Lucky & Omonkhelin, 2009).
Serotonin Antagonist Activity
Research on analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, which shares a structural similarity to the (E)-3-(4-methoxyphenyl) compound, has led to the development of compounds with improved selectivity and affinity for 5-HT1A receptors. This research indicates the potential of such compounds in targeting specific serotonin receptors (Raghupathi et al., 1991).
Anti-Inflammatory and Analgesic Properties
The derivatives of the compound, such as 3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)]propyl-2-isopropyl carboxamide, showed significant anti-inflammatory and analgesic activities in in vivo models. This suggests their potential therapeutic application in treating inflammation and pain (Okunrobo & Usifoh, 2006).
Fluorescent Ligands for Serotonin Receptors
Long-chain 1-(2-methoxyphenyl)piperazine derivatives, which share structural similarities with (E)-3-(4-methoxyphenyl), have been developed as environment-sensitive fluorescent ligands for 5-HT1A receptors. These compounds show high affinity for these receptors and are promising tools for visualizing 5-HT1A receptors in various models (Lacivita et al., 2009).
Anti-Tuberculosis Activity
The 2-butyl-4-chloroimidazole based substituted piperazine-thiosemicarbazone hybrids, structurally related to (E)-3-(4-methoxyphenyl), have shown potent antitubercular activities against Mycobacterium tuberculosis, indicating their potential use in tuberculosis treatment (Jallapally et al., 2014).
properties
Product Name |
(E)-3-(4-methoxyphenyl)-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]prop-2-enamide |
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Molecular Formula |
C22H25N3O3S |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]prop-2-enamide |
InChI |
InChI=1S/C22H25N3O3S/c1-27-18-10-7-17(8-11-18)9-12-21(26)23-22(29)25-15-13-24(14-16-25)19-5-3-4-6-20(19)28-2/h3-12H,13-16H2,1-2H3,(H,23,26,29)/b12-9+ |
InChI Key |
ZGHUHJMSZAYUMP-FMIVXFBMSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC(=S)N2CCN(CC2)C3=CC=CC=C3OC |
SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC(=S)N2CCN(CC2)C3=CC=CC=C3OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC(=S)N2CCN(CC2)C3=CC=CC=C3OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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